molecular formula C13H7ClF3NO B5860961 4-chloro-N-(2,3,4-trifluorophenyl)benzamide

4-chloro-N-(2,3,4-trifluorophenyl)benzamide

Cat. No.: B5860961
M. Wt: 285.65 g/mol
InChI Key: ZOLRQRXADIUFIT-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3,4-trifluorophenyl)benzamide is an organic compound with the molecular formula C13H7ClF3NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and a trifluorophenyl group

Properties

IUPAC Name

4-chloro-N-(2,3,4-trifluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-8-3-1-7(2-4-8)13(19)18-10-6-5-9(15)11(16)12(10)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRQRXADIUFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3,4-trifluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3,4-trifluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH), can facilitate substitution reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

4-chloro-N-(2,3,4-trifluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its target. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3,5-trifluorophenyl)benzamide
  • 4-chloro-N-(2,4,5-trifluorophenyl)benzamide
  • 4-chloro-N-(2,3,4-trifluorophenyl)acetamide

Uniqueness

4-chloro-N-(2,3,4-trifluorophenyl)benzamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and trifluorophenyl groups can enhance its stability and binding properties compared to other similar compounds.

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